molecular formula C11H11NO B3057744 3-Methoxy-2-methylquinoline CAS No. 84689-36-1

3-Methoxy-2-methylquinoline

Cat. No.: B3057744
CAS No.: 84689-36-1
M. Wt: 173.21 g/mol
InChI Key: VQEXJQGJRADLFW-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a methoxy group at the third position and a methyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent, such as nitrobenzene.

Another method involves the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of a base, such as sodium hydroxide

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives

Scientific Research Applications

3-Methoxy-2-methylquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are studied for their potential as ligands in coordination chemistry.

    Biology: The compound and its derivatives are investigated for their antimicrobial, antiviral, and anticancer activities. They are also used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents for diseases such as malaria, tuberculosis, and cancer.

    Industry: The compound is used in the development of dyes, pigments, and agrochemicals. It also finds applications in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylquinoline varies depending on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, quinoline derivatives are known to inhibit the enzyme topoisomerase, which is essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making these compounds potential anticancer agents.

Comparison with Similar Compounds

3-Methoxy-2-methylquinoline can be compared with other quinoline derivatives, such as:

    2-Methylquinoline: Lacks the methoxy group at the third position, which may affect its biological activity and chemical reactivity.

    3-Methoxyquinoline: Lacks the methyl group at the second position, which may influence its pharmacokinetic properties.

    Quinoline: The parent compound without any substituents, serving as a reference point for understanding the effects of different substituents on the quinoline ring.

The uniqueness of this compound lies in the presence of both the methoxy and methyl groups, which can modulate its chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-11(13-2)7-9-5-3-4-6-10(9)12-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEXJQGJRADLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510697
Record name 3-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84689-36-1
Record name 3-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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